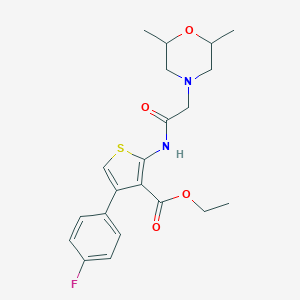

Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

Chemical Classification within Thiophene Derivatives

Thiophene derivatives are characterized by a five-membered aromatic ring containing one sulfur atom, which confers unique electronic and structural properties. This compound belongs to the subclass of 3-carboxylate-substituted thiophenes, further modified with acetamido and aryl groups. The 2,6-dimethylmorpholino group introduces a rigid, bicyclic amine structure, while the 4-fluorophenyl substituent enhances lipophilicity and modulates electronic interactions.

Table 1: Key Structural Features of the Compound

The compound’s design reflects strategic modifications to optimize interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways. Its classification aligns with bioactive thiophenes studied for applications ranging from corrosion inhibition to organic electronics.

Historical Development and Discovery

The discovery of thiophene derivatives traces back to Viktor Meyer’s isolation of thiophene from benzene in 1882. However, the synthesis of this compound represents a modern advancement in heterocyclic chemistry. Early thiophene synthesis relied on the Paal-Knorr method, but contemporary approaches, such as the Gewald reaction and multicomponent reactions (MCRs), enable efficient incorporation of diverse substituents.

The compound’s synthesis likely involves:

- Thiophene Ring Formation : Using a Gewald-like condensation of ketones or aldehydes with sulfur-containing reagents.

- Introduction of the 4-Fluorophenyl Group : Via Suzuki-Miyaura coupling or electrophilic substitution.

- Morpholinoacetamide Attachment : Achieved through amide bond formation between 2,6-dimethylmorpholine and a thiophene-bound acetic acid derivative.

Recent patents highlight the use of similar synthetic strategies for structurally analogous compounds, emphasizing the role of catalytic systems and green chemistry principles.

Significance in Organosulfur Chemistry Research

Organosulfur compounds, particularly thiophenes, are pivotal in drug discovery due to their metabolic stability and ability to engage in sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination). This compound exemplifies three key research themes:

- Structure-Activity Relationship (SAR) Studies : Modifications at the 2- and 4-positions of the thiophene ring are known to dramatically alter biological activity. For instance, fluorophenyl groups enhance binding affinity to hydrophobic pockets in target proteins, while morpholino moieties improve pharmacokinetic properties.

- Materials Science Applications : Thiophene derivatives serve as organic semiconductors and corrosion inhibitors. The compound’s electron-rich aromatic system and functional groups make it a candidate for studying charge-transfer processes or surface adsorption.

- Synthetic Methodology Development : Its synthesis leverages modern techniques like MCRs and transition-metal catalysis, contributing to broader efforts in sustainable chemistry.

Studies on analogous compounds, such as ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate, demonstrate the impact of substituent variation on genotoxicity and bioactivity. These findings underscore the compound’s utility as a model for exploring sulfur’s role in molecular design.

Properties

IUPAC Name |

ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-4-27-21(26)19-17(15-5-7-16(22)8-6-15)12-29-20(19)23-18(25)11-24-9-13(2)28-14(3)10-24/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWOOSBWRJGZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CC(OC(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbonyl compounds.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Morpholine Derivative: The morpholine derivative is attached through nucleophilic substitution reactions, often involving the use of protecting groups to ensure selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate has been synthesized as part of drug discovery efforts targeting various biological pathways. Its structure suggests potential activity as an inhibitor of specific receptors involved in inflammatory responses and cancer progression.

Case Study: CXCR2 Inhibition

Research has indicated that compounds similar to this compound can inhibit CXC chemokine receptor 2 (CXCR2), which is implicated in several pulmonary diseases. A study demonstrated that modifications to the morpholino structure can enhance binding affinity and selectivity towards CXCR2, suggesting a promising avenue for therapeutic intervention in inflammatory diseases .

Fluorescent Probes

The compound has also been explored for use as a fluorescent probe in biological imaging. The incorporation of fluorinated phenyl groups enhances its photophysical properties, making it suitable for tracking cellular processes.

Case Study: CB1 Receptor Imaging

In a study involving cannabinoid receptor type 1 (CB1R), derivatives of similar compounds were developed into fluorescent probes that selectively bind to CB1R. These probes allow for real-time imaging of receptor activity in live cells, providing insights into cannabinoid signaling pathways and their implications for conditions such as obesity and metabolic disorders .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties through the modulation of key signaling pathways involved in tumor growth and metastasis.

Case Study: In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating caspase pathways. These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from analogous compounds in .

Analysis of Substituent Effects

Morpholino vs. Amino Group (Target vs. ): The morpholino-acetamido group in the target compound introduces a bulkier, more polar substituent compared to the amino group in ’s analog.

4-Fluorophenyl vs. 2-Fluorophenyl (Target vs. ) :

- The 4-fluorophenyl group in the target compound provides a para-substitution pattern, which typically maximizes electronic effects (e.g., enhanced electron withdrawal) compared to the ortho-substituted analog in . This difference may alter steric interactions and π-stacking capabilities in biological environments .

Morpholino vs. Sulfonyl Group (Target vs. ): The sulfonyl group in ’s compound is strongly electron-withdrawing, contrasting with the morpholine’s moderate polarity. This could lead to differences in metabolic stability or receptor binding kinetics. The fused cyclopenta ring in introduces rigidity, which is absent in the target compound’s simpler thiophene core .

Biological Activity

Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Morpholino Group : Known for its role in enhancing solubility and bioavailability.

- Thiophene Ring : A heterocyclic compound that often exhibits significant biological properties.

- Fluorophenyl Substituent : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Anticancer Activity : Some derivatives of thiophene compounds have shown promising anticancer properties. For instance, studies on related thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving the inhibition of cell proliferation and induction of apoptosis .

- Kinase Inhibition : Compounds with similar structural motifs have been explored as inhibitors of kinase activity, which plays a crucial role in cancer progression and other diseases. The presence of the morpholino group may enhance selectivity towards specific kinases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of compounds related to this compound:

| Activity Type | Compound | Cell Line/Model | IC50 (μM) | Notes |

|---|---|---|---|---|

| Anticancer | 4-Fluorophenyl Thiophene Derivative | U937 Human Histocytic Lymphoma | 10-20 | Significant cytotoxicity observed |

| Kinase Inhibition | Various Thiophene Derivatives | A549 Lung Cancer Cells | 5-15 | Selective inhibition noted |

| Antimicrobial | Related Morpholino Compounds | Staphylococcus aureus | 15-30 | Effective against gram-positive bacteria |

Case Studies

- Anticancer Studies : A series of thiophene derivatives were synthesized and evaluated for their anticancer activity. The study revealed that modifications at the para position of the phenyl ring significantly influenced anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against U937 cells .

- Kinase Activity Inhibition : Another study focused on the kinase inhibitory potential of thiophene derivatives, including those with morpholino groups. These compounds were tested against a panel of kinases, demonstrating effective inhibition with IC50 values ranging from 5 to 15 μM, highlighting their potential as targeted therapeutics in oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Thiophene Ring Formation : Cyclization reactions using sulfur-containing precursors, such as dienes, under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .

- Functional Group Introduction : The 2,6-dimethylmorpholinoacetamido and 4-fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, amide bond formation between the thiophene core and 2,6-dimethylmorpholinoacetyl chloride requires anhydrous solvents (e.g., DCM) and catalysts like triethylamine .

- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature gradients (e.g., reflux for cyclization), and stoichiometric ratios of reagents (1.2–1.5 equivalents for acylating agents) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation (Category 2A/2 hazards) .

- Respiratory Protection : Use of N95 masks or fume hoods to avoid inhalation of fine particulates, which may cause respiratory toxicity (Specific Target Organ Toxicity, Category 3) .

- Spill Management : Containment with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels to prevent environmental contamination .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm) and morpholino ring integration .

- Mass Spectrometry (HRMS-ESI) : Confirmation of molecular weight (e.g., calculated vs. experimental m/z for C₂₃H₂₆FN₂O₄S) with <2 ppm error .

- HPLC Purity Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiophene derivatives like this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

- Structural Analogues : Compare activity across derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to isolate substituent effects .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin or kinase domains, cross-referenced with experimental IC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

Methodological Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonyl or morpholino) at the 3-carboxylate position to improve aqueous solubility .

- Bioavailability : Prodrug approaches (e.g., ester-to-acid hydrolysis of the ethyl carboxylate group) enhance intestinal absorption .

- Metabolic Stability : Replace labile groups (e.g., morpholino ring methylation) to reduce CYP450-mediated degradation .

Q. What are the challenges in elucidating the mechanism of action for this compound?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Pathway Analysis : RNA-seq or phosphoproteomics (LC-MS/MS) identifies downstream signaling cascades (e.g., MAPK/ERK) perturbed by treatment .

- Data Integration : Combine in silico predictions (e.g., STRING database for protein interactions) with experimental data to construct mechanistic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.